molecular formula C20H10 B1514484 3,3',5,5'-Tetraethynyl-1,1'-biphenyl CAS No. 189619-31-6

3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Cat. No.: B1514484
CAS No.: 189619-31-6
M. Wt: 250.3 g/mol
InChI Key: RVWOQPYCLALQNB-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetraethynyl-1,1'-biphenyl (CAS 189619-31-6) is a high-value organic building block primarily employed in the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . Its molecular structure, featuring four rigidly positioned ethynyl groups on a biphenyl core, allows it to act as a versatile linker or strut in coordination-driven self-assembly processes . The ethynyl groups coordinate with metal ions or clusters to form robust, multi-dimensional network structures with high porosity and tunable functionality . These custom-engineered frameworks are investigated for a wide range of applications, including gas storage and separation, heterogeneous catalysis, chemical sensing, and electrical conductivity applications . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3,5-diethynylphenyl)-3,5-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOQPYCLALQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777838
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189619-31-6
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of 1,1'-Biphenyl at 3,3',5,5' Positions

A common initial step is the selective halogenation (typically bromination or iodination) at the 3,3',5,5' positions of biphenyl. This is achieved by controlled electrophilic aromatic substitution using reagents such as bromine or iodine in the presence of catalysts or directing groups to ensure regioselectivity.

Sonogashira Coupling for Ethynyl Group Introduction

The ethynyl substituents are introduced via Sonogashira cross-coupling reactions, which couple terminal alkynes with aryl halides:

  • Reagents: Terminal alkynes (e.g., trimethylsilylacetylene followed by deprotection), palladium catalysts (Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst.
  • Conditions: Typically performed under inert atmosphere (argon or nitrogen), in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with bases like triethylamine or diisopropylethylamine.
  • Process: The halogenated biphenyl intermediate undergoes coupling with the alkyne to yield the tetraethynyl biphenyl after subsequent deprotection if silyl-protected alkynes are used.

Alternative Oxidative Coupling Approaches

Oxidative coupling methods have been reported for related biphenyl derivatives, where phenol or methyl-substituted biphenyls undergo oxidative coupling to form biphenyl cores with substituents at desired positions. However, these methods are more relevant for preparing intermediates rather than directly installing ethynyl groups.

Example Synthetic Procedure (Generalized)

  • Halogenation:

    • Dissolve 1,1'-biphenyl in anhydrous solvent.
    • Add bromine or iodine slowly under cooling.
    • Monitor reaction to selectively brominate at 3,3',5,5' positions.
    • Isolate and purify tetrahalogenated biphenyl.
  • Sonogashira Coupling:

    • Combine tetrahalogenated biphenyl, terminal alkyne (e.g., trimethylsilylacetylene), Pd catalyst, CuI, and base in dry solvent under argon.
    • Stir at 50–80 °C for several hours.
    • After completion, if silyl-protected alkynes used, treat with TBAF (tetrabutylammonium fluoride) or similar to remove protecting groups.
    • Purify the 3,3',5,5'-Tetraethynyl-1,1'-biphenyl by chromatography or recrystallization.

Challenges and Considerations

  • Regioselectivity: Achieving selective substitution at 3,3',5,5' positions requires careful control of halogenation conditions.
  • Catalyst Deactivation: Palladium catalysts can be sensitive to impurities; rigorous purification of intermediates is necessary.
  • Scale-up: Oxygen sensitivity of alkynes and catalysts requires inert atmosphere control, complicating large-scale synthesis.
  • Side Reactions: Polymerization of alkynes and homocoupling side products may reduce yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Selective Halogenation + Sonogashira Coupling Bromine/Iodine, Pd(PPh3)2Cl2, CuI, terminal alkynes, base, inert atmosphere High regioselectivity, well-established Requires multiple steps, sensitive catalysts
Oxidative Coupling (for intermediates) Oxidants (e.g., O2, peroxides), catalysts Simple operation for biphenyl core formation Not directly for ethynyl installation

Chemical Reactions Analysis

Types of Reactions: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Formation of biphenylquinones.

  • Reduction: Production of partially hydrogenated derivatives.

  • Substitution: Generation of halogenated biphenyls.

Scientific Research Applications

3,3',5,5'-Tetraethynyl-1,1'-biphenyl has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of molecular interactions and biological pathways.

  • Medicine: Potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the development of advanced materials, such as covalent organic frameworks (COFs) and organic electronic devices.

Mechanism of Action

The mechanism by which 3,3',5,5'-tetraethynyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular targets through non-covalent interactions, such as hydrogen bonding or π-π stacking. The molecular pathways involved can vary widely based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3,3',5,5'-Tetraethynyl-1,1'-biphenyl -C≡CH (×4) C₂₀H₁₀ 250.3 High rigidity, π-conjugation, linear geometry COF/MOF synthesis
3,3',5,5'-Tetramethyl-1,1'-biphenyl -CH₃ (×4) C₁₆H₁₈ 210.3 Electron-donating, steric bulk, enhanced solubility in nonpolar solvents Organic synthesis intermediates
3,3',5,5'-Tetrachlorobiphenyl (PCB-8) -Cl (×4) C₁₂H₆Cl₄ 292.9 Electron-withdrawing, environmental persistence, toxicity Industrial chemicals (historical)
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde -CHO (×4) C₁₆H₁₀O₄ 266.2 Polar, reactive aldehyde groups, hydrogen-bonding capability Polymer precursors
3,3',5,5'-Tetramethoxy-1,1'-biphenyl -OCH₃ (×4) C₁₆H₁₈O₄ 298.3 Electron-donating, increased solubility, bioactive potential Antioxidant studies

Key Insights:

  • Ethynyl vs. Methyl Groups : Ethynyl substituents enhance π-conjugation and rigidity, favoring applications in conductive materials. Methyl groups, while less electronically active, improve solubility and are used in catalysis or as intermediates .
  • Ethynyl vs. Chloro Groups : Chlorinated biphenyls (e.g., PCB-8) exhibit environmental toxicity and persistence due to strong C-Cl bonds, whereas ethynyl derivatives are more environmentally benign and synthetically versatile .
  • Ethynyl vs. Aldehyde Groups: The tetracarbaldehyde derivative (CAS: 150443-85-9) is polar and reactive, enabling post-synthetic modifications in polymers, unlike the inert ethynyl-based COF monomers .
Physicochemical and Functional Comparisons

Thermal Stability :

  • Ethynyl-substituted biphenyls exhibit superior thermal stability (>300°C) compared to methoxy or aldehyde derivatives, which decompose below 200°C .

Solubility :

  • Methyl and methoxy derivatives dissolve readily in toluene or dichloromethane, while ethynyl compounds require polar aprotic solvents (e.g., DMF, THF) .

Bioactivity :

  • Methoxy and hydroxy derivatives (e.g., 4,4'-dihydroxy-6,6'-dimethoxybiphenyl) show antioxidant activity (IC₅₀: 3–12 μM in DPPH assays), whereas ethynyl analogs are primarily inert in biological systems .

Biological Activity

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the coupling of biphenyl derivatives with ethynyl groups. Various synthetic pathways have been explored to optimize yield and purity. The use of palladium-catalyzed cross-coupling reactions has been prominent in achieving high-efficiency synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa comparable to established antibiotics such as ciprofloxacin .

Microorganism MIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The compound exhibited varying levels of toxicity depending on the cell type and exposure duration. Notably, it showed lower toxicity in BALB/c 3T3 cells compared to HaCat cells .

Cell Line IC50 (μM)
HaCat>50
BALB/c 3T3>100

The mechanism by which this compound exerts its antimicrobial effects appears to involve interaction with bacterial DNA gyrase and other critical cellular targets. Molecular docking studies have suggested strong binding affinity to the active site of DNA gyrase through multiple hydrogen bonds and hydrophobic interactions .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria. In one study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Reactant of Route 2
3,3',5,5'-Tetraethynyl-1,1'-biphenyl

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